molecular formula C10H12N2O3 B066244 Methyl 3-amino-4-(methylcarbamoyl)benzoate CAS No. 183431-11-0

Methyl 3-amino-4-(methylcarbamoyl)benzoate

Cat. No. B066244
M. Wt: 208.21 g/mol
InChI Key: IRGZKETWZJLRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-4-(methylcarbamoyl)benzoate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Methyl N-(3-Amino-4-Methylcarbamoylphenyl)carbamate and is a white crystalline powder. It is a derivative of benzoic acid and is commonly used as a building block for various organic compounds.

Mechanism Of Action

Methyl 3-amino-4-(methylcarbamoyl)benzoate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the nervous system.

Biochemical And Physiological Effects

Methyl 3-amino-4-(methylcarbamoyl)benzoate has been shown to have various biochemical and physiological effects. It has been reported to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

Methyl 3-amino-4-(methylcarbamoyl)benzoate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily handled and stored. However, it has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the use of Methyl 3-amino-4-(methylcarbamoyl)benzoate in scientific research. One area of interest is its potential use in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is its use as a ligand in coordination chemistry and its potential application in the development of new materials. Additionally, further studies are needed to explore its potential toxicity and to determine its safety for use in humans.

Scientific Research Applications

Methyl 3-amino-4-(methylcarbamoyl)benzoate has been widely used in scientific research due to its unique properties. It is commonly used as a building block for various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.

properties

CAS RN

183431-11-0

Product Name

Methyl 3-amino-4-(methylcarbamoyl)benzoate

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 3-amino-4-(methylcarbamoyl)benzoate

InChI

InChI=1S/C10H12N2O3/c1-12-9(13)7-4-3-6(5-8(7)11)10(14)15-2/h3-5H,11H2,1-2H3,(H,12,13)

InChI Key

IRGZKETWZJLRBW-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(C=C(C=C1)C(=O)OC)N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C(=O)OC)N

synonyms

Benzoic acid, 3-amino-4-[(methylamino)carbonyl]-, methyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 4-(methylamino)carbonyl-3-nitrobenzoate (3.84 g, 0.0185 mol) and tin (ii) chloride (15.3 g, 0.08 mol) in ethanol (80 mL) was heated at 70° C. for 1 h. The reaction mixture was diluted with water (150 mL) and sodium bicarbonate solution was added to it to bring the pH close to 8. The mixture was extracted with ethyl acetate and the organic layer washed with water and brine and dried over sodium sulphate. After filtration, the solution was concentrated and the residue was recrystallized from ethyl acetate-hexane to give 2.16 g (64%) of methyl 3-amino-4-(methylamino)carbonylbenzoate as tan needles, mp 167°-168° C.
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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